5-(Piperidin-4-yl)pyridin-3-ol hydrobromide
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Overview
Description
5-(Piperidin-4-yl)pyridin-3-ol hydrobromide is a compound that features a piperidine ring and a pyridine ring, both of which are significant in medicinal chemistry. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyridine is a six-membered ring with one nitrogen atom in the ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties .
Preparation Methods
The synthesis of 5-(Piperidin-4-yl)pyridin-3-ol hydrobromide typically involves the formation of the piperidine and pyridine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity. The exact synthetic routes and reaction conditions can vary depending on the desired scale and application .
Chemical Reactions Analysis
5-(Piperidin-4-yl)pyridin-3-ol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom in the piperidine ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Scientific Research Applications
5-(Piperidin-4-yl)pyridin-3-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)pyridin-3-ol hydrobromide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(Piperidin-4-yl)pyridin-3-ol hydrobromide can be compared with other similar compounds, such as:
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with potential anticancer effects.
Matrine: A piperidine alkaloid known for its antiproliferative effects on cancer cells.
Berberine: A compound with a piperidine ring that exhibits antimicrobial and anticancer activities.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H15BrN2O |
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Molecular Weight |
259.14 g/mol |
IUPAC Name |
5-piperidin-4-ylpyridin-3-ol;hydrobromide |
InChI |
InChI=1S/C10H14N2O.BrH/c13-10-5-9(6-12-7-10)8-1-3-11-4-2-8;/h5-8,11,13H,1-4H2;1H |
InChI Key |
SKJHIECTZBAWSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=CN=C2)O.Br |
Origin of Product |
United States |
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